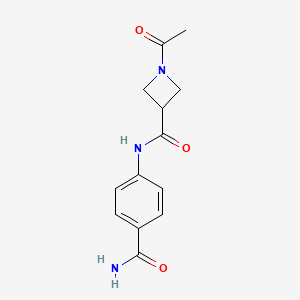

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide

Description

1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Properties

IUPAC Name |

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-8(17)16-6-10(7-16)13(19)15-11-4-2-9(3-5-11)12(14)18/h2-5,10H,6-7H2,1H3,(H2,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWVILQTIFMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide involves several steps, typically starting with the preparation of azetidine intermediates. One common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to azetidine derivatives.

Industrial production methods often involve the polymerization of azetidine monomers through anionic and cationic ring-opening polymerization . These methods allow for the large-scale production of azetidine-based compounds, which can be further functionalized to obtain the desired product.

Chemical Reactions Analysis

1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the azetidine ring can be opened or functionalized under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

- Anticancer Properties : Research indicates that derivatives of azetidine compounds, including 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide, show significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the azetidine scaffold can enhance anticancer activity by targeting specific molecular pathways involved in tumor growth and proliferation. The compound's structure allows for interaction with enzymes and proteins that are pivotal in cancer biology, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further investigation is required to establish its efficacy and mechanism of action .

Therapeutic Potential

The potential therapeutic applications of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide extend beyond cancer treatment:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases.

- Neurological Applications : There is emerging interest in exploring the neuroprotective effects of azetidine derivatives, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Findings

Several studies have documented the applications of azetidine derivatives in various therapeutic contexts:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s ring strain and stability allow it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

Azetidine-2-carboxamide: Known for its use as a STAT3 inhibitor in cancer research.

The uniqueness of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide lies in its balanced reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Biological Activity

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide, a compound with the CAS number 1428374-88-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features an azetidine core substituted with an acetyl and a carbamoylphenyl group, contributing to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes or receptors involved in cellular signaling pathways. For instance, it has been shown to affect the STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and MDA-MB-468 cells. The compound displayed sub-micromolar potency in inhibiting STAT3 DNA-binding activity but showed weak cellular activity at concentrations up to 10 μM due to poor membrane permeability associated with its polar carboxylate group .

Enzyme Inhibition

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide has been evaluated for its inhibitory effects on various enzymes. In particular, it has shown potential as an inhibitor of tyrosine kinases, which are important targets in cancer therapy. The structure–activity relationship (SAR) studies indicated that modifications to the azetidine core could enhance potency against these enzymes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Breast Cancer Cell Line Study :

- Enzyme Interaction Studies :

Comparative Efficacy Table

| Compound Name | IC50 (μM) | Target Enzyme/Pathway | Notes |

|---|---|---|---|

| 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide | 0.52 | STAT3 | Weak cellular activity due to permeability |

| Other Azetidine Derivatives | Varies | Various | Some derivatives show improved efficacy |

Q & A

Q. What synthetic strategies are effective for constructing the azetidine ring in 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide?

The azetidine ring can be synthesized via cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis. Key considerations include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for optimal cyclization) and solvent selection (polar aprotic solvents like DMF or acetonitrile improve yield) .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-coupling steps) to stabilize intermediates .

- Protection-Deprotection : Temporary protection of the carbamoyl group during acetylation to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring structure and acetyl/carbamoyl substituents .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 305.1) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for acetyl and carbamoyl groups) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .

Q. What are the common challenges in achieving high yield during the acetylation step?

- Competitive Reactions : Over-acetylation of the azetidine nitrogen can occur; use stoichiometric control (1.1 equiv acetylating agent) .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the acetyl group .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water mixtures improves isolation efficiency .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and identifies energetically favorable pathways (e.g., azetidine ring closure vs. side-product formation) .

- Reaction Path Search Tools : Tools like GRRM or AFIR explore alternative mechanisms (e.g., SN2 vs. radical pathways) .

- Machine Learning : Training models on existing azetidine synthesis data to predict optimal solvents/catalysts .

Q. What methodological approaches resolve contradictions in reported biological activities of azetidine-3-carboxamide derivatives?

- Orthogonal Assays : Cross-validate enzyme inhibition data (e.g., kinase assays) with cell-based viability tests to confirm target specificity .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituent variations on the phenyl ring) to isolate critical functional groups .

- Crystallography : Resolve binding modes using X-ray structures of the compound-protein complex .

Q. How do substituent variations on the phenyl ring influence reactivity and bioactivity?

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbamoyl group, enhancing nucleophilic attack susceptibility .

- Steric Effects : Bulky substituents (e.g., -CF₃) reduce binding affinity in enzyme pockets, as shown in SAR studies of similar azetidine derivatives .

- Comparative Analysis : A table of analogs (e.g., 4-methyl vs. 4-chloro substituents) highlights trends in IC₅₀ values .

Q. What in vitro assays are suitable for evaluating biological activity, and how are their limitations mitigated?

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) with Z’-factor >0.5 to ensure robustness .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity (Kd values) .

- Mitigation Strategies : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines .

Q. How can process control and simulation improve scalability in chemical engineering?

- Continuous Flow Systems : Enhance reproducibility by maintaining steady-state conditions (e.g., temperature/pressure control) .

- Computational Fluid Dynamics (CFD) : Simulate mixing efficiency in reactors to prevent hot spots during exothermic steps (e.g., acetylation) .

- Design of Experiments (DoE) : Multi-variable optimization identifies critical parameters (e.g., catalyst loading vs. reaction time) .

Notes

- Contradictions in Evidence : While suggests electron-withdrawing groups enhance reactivity, notes steric hindrance may dominate in bulky analogs. Researchers should prioritize substituent size in SAR studies .

- Methodological Gaps : Computational tools () are underutilized in optimizing azetidine synthesis; future work should integrate DFT with experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.